molecular formula C21H21ClN2OS B331151 [2-(5-Chlorothiophen-2-yl)quinolin-4-yl](2-ethylpiperidin-1-yl)methanone

[2-(5-Chlorothiophen-2-yl)quinolin-4-yl](2-ethylpiperidin-1-yl)methanone

Cat. No.: B331151
M. Wt: 384.9 g/mol
InChI Key: TUMWASHMMHCVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-thienyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a thienyl group and a piperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by further functionalization to introduce the quinoline and piperidino groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as electrochemical hydrodechlorination can be employed to selectively introduce or remove chlorine atoms in the molecule . The use of advanced catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)-4-quinolylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Chloro-2-thienyl)-4-quinolylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between quinoline derivatives and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medicinally, 2-(5-Chloro-2-thienyl)-4-quinolylmethanone has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)-4-quinolylmethanone involves its interaction with specific molecular targets. It may inhibit enzyme activities by binding to the active site or alter receptor functions by interacting with binding domains . The exact pathways depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their substituents.

    Thienyl derivatives: Compounds such as thiophene and its derivatives have similar sulfur-containing rings.

Uniqueness

What sets 2-(5-Chloro-2-thienyl)-4-quinolylmethanone apart is its combination of a quinoline core with a thienyl group and a piperidino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21ClN2OS

Molecular Weight

384.9 g/mol

IUPAC Name

[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(2-ethylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H21ClN2OS/c1-2-14-7-5-6-12-24(14)21(25)16-13-18(19-10-11-20(22)26-19)23-17-9-4-3-8-15(16)17/h3-4,8-11,13-14H,2,5-7,12H2,1H3

InChI Key

TUMWASHMMHCVBN-UHFFFAOYSA-N

SMILES

CCC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Origin of Product

United States

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